9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purino[7,8-a]pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a pentyl chain
Preparation Methods
The synthesis of 9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
Cyclization: Intramolecular cyclization reactions can further modify the structure, leading to the formation of new ring systems.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological macromolecules are of interest for understanding cellular processes.
Medicine: It has shown potential as a therapeutic agent in treating certain diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in DNA synthesis, thereby exerting its effects on cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other purino[7,8-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against certain kinases.
Pyrimido[4,5-d]pyrimidine: Exhibits various biological activities, including antiproliferative and anti-inflammatory effects.
Indole derivatives: These compounds have diverse biological activities and are structurally similar due to the presence of aromatic rings.
9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C20H24ClN5O2 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H24ClN5O2/c1-3-4-5-11-26-18(27)16-17(23(2)20(26)28)22-19-24(12-6-13-25(16)19)15-9-7-14(21)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
NATCSIQYSZPHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Origin of Product |
United States |
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